![molecular formula C14H16ClN3O3 B2622595 1-(5-chloro-2-methoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea CAS No. 1396746-18-1](/img/structure/B2622595.png)
1-(5-chloro-2-methoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-chloro-2-methoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structural features of this compound, such as the presence of a chloro-substituted phenyl ring and an oxazole moiety, contribute to its distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-methoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of the intermediate 5-chloro-2-methoxyaniline through the chlorination and methoxylation of aniline.
Coupling Reaction: The intermediate is then coupled with 3-methyl-1,2-oxazole-5-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired urea derivative.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-(5-chloro-2-methoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced form.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while reduction may produce an amine derivative.
科学研究应用
1-(5-chloro-2-methoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea has several scientific research applications, including:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Agriculture: It may be used as a precursor for the synthesis of agrochemicals such as herbicides or fungicides.
Materials Science: The compound’s unique properties may make it suitable for use in the development of advanced materials, such as polymers or coatings.
作用机制
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in therapeutic effects.
相似化合物的比较
Similar Compounds
1-(5-chloro-2-methoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]thiourea: Similar structure but with a thiourea group instead of a urea group.
1-(5-chloro-2-methoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness
1-(5-chloro-2-methoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3/c1-9-7-11(21-18-9)5-6-16-14(19)17-12-8-10(15)3-4-13(12)20-2/h3-4,7-8H,5-6H2,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWCUGZGTVQZHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2622513.png)

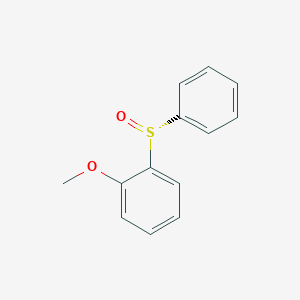
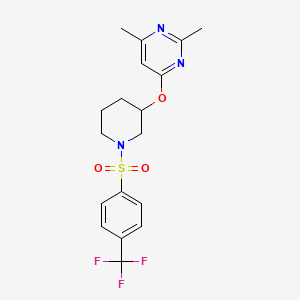
![2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B2622518.png)
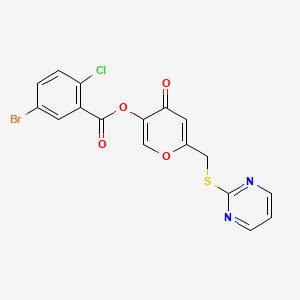
![2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2622522.png)
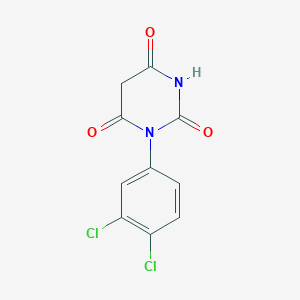
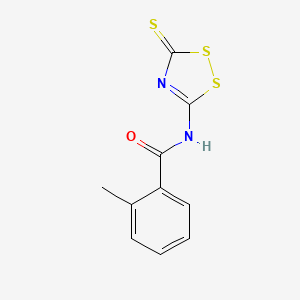
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2622530.png)
![2-Chloro-1-[2-[(4-methoxyphenyl)methyl]azetidin-1-yl]propan-1-one](/img/structure/B2622532.png)
![Cyclohexyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2622534.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2622535.png)
